B1579972 L-TRYPTOPHAN (INDOLE-15N+)

L-TRYPTOPHAN (INDOLE-15N+)

Cat. No.: B1579972
M. Wt: 205.2
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tryptophan (Indole-15N+) is a stable isotope-labeled analog of the essential amino acid L-tryptophan, where the nitrogen atom in the indole ring is replaced with the 15N isotope . This specific labeling makes it an invaluable tool in spectroscopic and mass spectrometry-based research. In Fourier Transform Infrared (FTIR) spectroscopy, the 15N label in the indole ring causes a measurable and characteristic shift in the N-H stretching vibration, as demonstrated in studies of bacteriorhodopsin intermediates . This allows researchers to probe the environment and hydrogen-bonding status of specific tryptophan residues within complex protein structures, providing insights into protein conformation and dynamics. When used in mass spectrometry, the 15N label introduces a predictable mass shift, enabling precise tracking and quantification of tryptophan and its downstream metabolites in complex biological samples. This is crucial for research into the kynurenine, serotonin, and microbial indole pathways of tryptophan metabolism . Tryptophan-derived indole derivatives, such as indole-3-acetic acid and indolepropionic acid, play significant roles in host physiology by acting on receptors like the aryl hydrocarbon receptor (AHR) and Pregnane X receptor (PXR), which are implicated in regulating glucose metabolism, insulin sensitivity, and inflammation . L-Tryptophan (Indole-15N+) is therefore a critical reagent for advanced research in metabolomics, proteomics, and microbiology, particularly for investigating the role of tryptophan in neurological disorders, immune response, and complex conditions like Type 2 Diabetes Mellitus . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Weight

205.2

Purity

98%

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies for L Tryptophan Indole 15n+

Chemical Synthesis Routes for Indole-¹⁵N Precursors

The synthesis of L-Tryptophan (indole-¹⁵N+) often begins with the chemical synthesis of an indole (B1671886) ring containing the ¹⁵N isotope. A common precursor for this is ¹⁵N-labeled anthranilic acid. nih.gov One established method involves the preparation of [¹⁵N]phthalimide from [¹⁵N]urea and phthalic anhydride. nih.gov This labeled phthalimide (B116566) can then be converted to [¹⁵N]anthranilic acid. nih.gov

Another approach utilizes ¹⁵N-aniline as a starting material. This route offers flexibility and can be scaled for larger production quantities, bypassing some of the limitations associated with enzymatic methods. The synthesis of various isotopically enriched indoles from precursors like H¹⁵NO₃ has also been reported, which can then be used in subsequent steps to produce the final labeled L-tryptophan. researchgate.net These chemical synthesis routes are crucial for creating the foundational building blocks for more complex biological and enzymatic syntheses.

Enzymatic Synthesis and Biocatalytic Approaches for ¹⁵N-Labeled Tryptophan

Enzymatic synthesis provides a highly specific and efficient means of producing L-Tryptophan (indole-¹⁵N+). Tryptophan synthase is a key enzyme in this process, catalyzing the reaction between an indole precursor and L-serine to form L-tryptophan. researchgate.netscispace.com When a ¹⁵N-labeled indole is used as the substrate, the resulting L-tryptophan will carry the isotope in its indole ring. researchgate.net

Engineered enzymes, such as mutated β-subunits of tryptophan synthase (TrpB), have been developed to enhance the synthesis of tryptophan analogs, including isotopically labeled versions. acs.orgcaltech.edu These biocatalytic systems can be employed in whole-cell setups, often using genetically modified Escherichia coli strains that overproduce the necessary enzymes. researchgate.net This method combines the specificity of enzymatic reactions with the convenience of cellular machinery.

Recent advancements have led to the development of enzyme-cascade approaches. These modular systems can produce a variety of tryptophan isotopologs with high isotopic enrichment from affordable and readily available precursors like indole, glycine, and formaldehyde. researchgate.net This strategy offers significant flexibility in designing labeling patterns. researchgate.net

Microbial Fermentation and Cell Culture Strategies for Isotopic Enrichment

Microbial fermentation is a widely used method for the large-scale production of amino acids, including isotopically labeled L-tryptophan. nih.govmdpi.com Genetically engineered microorganisms, such as Escherichia coli and Corynebacterium glutamicum, are cultured in media containing ¹⁵N-labeled substrates. nih.gov These microbes then incorporate the isotope into the amino acid during their natural biosynthetic processes.

One strategy involves using mutant strains of microorganisms, such as Candida utilis, which can synthesize L-tryptophan from ¹⁵N-labeled anthranilic acid provided in the fermentation medium. nih.govresearchgate.net This method has achieved a ¹⁵N conversion ratio of 50%. nih.gov In some cases, the fermentation medium itself can be a source of precursors. For instance, cane molasses has been shown to contain serine, a necessary component for tryptophan synthesis. scispace.com

Cell culture systems, including insect cells (Spodoptera frugiperda, SF9) and mammalian cells (Chinese Hamster Ovary, CHO), are also employed for isotopic enrichment, particularly for producing labeled proteins. isotope.comukisotope.compnas.org In these systems, ¹⁵N-labeled tryptophan is added to the culture medium, which is then incorporated into the proteins being expressed. isotope.comukisotope.com This is a common strategy in structural biology for studies using Nuclear Magnetic Resonance (NMR) spectroscopy. isotope.comukisotope.com

Optimization of Isotopic Labeling Efficiency and Maintenance of Label Integrity

Achieving high isotopic labeling efficiency and ensuring the label remains at the intended position are critical for the successful application of L-Tryptophan (indole-¹⁵N+). Several factors can influence these outcomes.

One challenge is the potential for "isotope scrambling," where the ¹⁵N label is metabolically transferred to other molecules. For example, the enzyme tryptophanase can break down tryptophan into indole, pyruvate, and ammonia, which can lead to the scrambling of the isotopic label. nih.gov To suppress this, strategies have been developed that involve the controlled addition of indole during the fermentation process, which can mimic cell-cell communication and increase labeling efficiency. nih.gov

Optimization of fermentation and cell culture conditions is also crucial. This includes controlling parameters such as pH, temperature, dissolved oxygen levels, and the feeding rate of nutrients like glucose. mdpi.com For instance, maintaining a pH between 6.5 and 7.2 and a temperature between 30°C and 37°C can maximize enzyme activity and production. mdpi.com High levels of dissolved oxygen can also boost the metabolic pathways that lead to tryptophan synthesis. mdpi.com

Design of Experiment (DOE) methodologies, such as the Box-Behnken response surface model, have been used to systematically optimize expression conditions in cell culture. isotope.comukisotope.com By varying factors like the multiplicity of infection (MOI), harvest time, and cell density, researchers can identify the optimal conditions for producing the highest yield of the labeled protein. isotope.comukisotope.com

The integrity and efficiency of labeling are typically verified using analytical techniques such as mass spectrometry and NMR spectroscopy. nih.govanu.edu.au These methods can confirm the presence and position of the ¹⁵N isotope and quantify the level of enrichment. nih.govanu.edu.au

Interactive Data Table: Strategies for L-Tryptophan (Indole-¹⁵N+) Synthesis

Methodology Key Features Organisms/Systems Used Precursors Reported Efficiency/Yield References
Chemical Synthesis Synthesis of labeled precursors-[¹⁵N]Urea, Phthalic anhydride, ¹⁵N-Aniline, H¹⁵NO₃- nih.govresearchgate.net
Enzymatic Synthesis High specificity using isolated or engineered enzymesTryptophan synthase, Engineered TrpB¹⁵N-Indole, L-SerineHigh isotopic enrichment researchgate.netacs.orgresearchgate.net
Microbial Fermentation Scalable production using whole cellsCandida utilis mutants, E. coli, C. glutamicum¹⁵N-Anthranilic acid, ¹⁵N-labeled substrates50% ¹⁵N conversion ratio (C. utilis) nih.govnih.govresearchgate.net
Cell Culture Production of labeled proteinsInsect cells (SF9), Mammalian cells (CHO)¹⁵N-Tryptophan~15 mg/L (labeled receptor in E. coli) isotope.comukisotope.comnih.gov

Advanced Spectroscopic and Analytical Applications of L Tryptophan Indole 15n+

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Investigations

The unique chemical environment of the tryptophan indole (B1671886) ring makes its ¹⁵N-¹H group a well-resolved and sensitive reporter in NMR spectra. nih.gov The introduction of a ¹⁵N label at this position enhances the ability to monitor site-specific changes within a protein's structure and dynamics, even in large and complex biomolecular systems. nih.govresearchgate.net

The use of L-tryptophan (indole-¹⁵N+) is a cost-effective labeling strategy for NMR studies of large proteins. researchgate.netspringernature.com By selectively labeling tryptophan residues, researchers can obtain simplified [¹H,¹⁵N]-TROSY HSQC spectra without the need for uniform deuteration, which can be expensive and complex. researchgate.net This selective labeling provides crucial distance and orientation restraints that are used to refine the three-dimensional structures of proteins.

The indole ¹⁵N-¹H signals are typically well-separated in protein NMR spectra, which allows for their unambiguous assignment. nih.gov This is particularly advantageous for studying large proteins or protein complexes where extensive backbone resonance assignment is challenging. nih.gov For instance, in studies of membrane proteins like G protein-coupled receptors (GPCRs), where the protein is embedded in a detergent micelle or nanodisc, selective tryptophan labeling provides clear, assignable signals that report on the protein's fold and structural integrity. nih.govpnas.org

Table 1: Representative NMR applications of L-Tryptophan (indole-¹⁵N+) in protein structure studies.

Protein System NMR Experiment Key Finding Reference
Human A₂A Adenosine (B11128) Receptor (A₂AAR) 2D [¹⁵N,¹H]-TROSY Introduction of extrinsic ¹⁵N-tryptophan reporters did not perturb the global fold and provided site-specific structural information. nih.gov nih.gov
Rhodopsin (a GPCR) 2D [¹H,¹⁵N]-HSQC Selective labeling of tryptophan residues revealed multiple conformations in the protein backbone, indicating structural heterogeneity. pnas.orgresearchgate.net pnas.orgresearchgate.net

The chemical shift of the indole ¹⁵N-¹H is highly sensitive to its local electronic environment. This property makes L-tryptophan (indole-¹⁵N+) an excellent probe for monitoring protein-ligand interactions and the resulting conformational changes. nih.govnih.gov Upon binding of a ligand, changes in the protein's conformation can alter the chemical environment of a tryptophan residue, leading to a measurable chemical shift perturbation (CSP) in the NMR spectrum.

A notable application is the study of GPCR activation. By introducing ¹⁵N-labeled tryptophan residues at specific locations, researchers can monitor how the receptor responds to the binding of agonists, antagonists, or allosteric modulators. nih.govresearchgate.net For example, studies on the A₂A adenosine receptor have shown that the indole ¹⁵N-¹H signals of strategically placed tryptophan reporters exhibit distinct responses to ligands of varying efficacies, providing insights into the allosteric coupling and conformational landscape of the receptor. nih.govresearchgate.net Similarly, in the E. coli trp-repressor/operator complex, the exchange dynamics of the corepressor, L-tryptophan, were monitored using ¹⁵N-edited NMR experiments, revealing rapid ligand exchange. nih.gov

Research on tryptophan synthase has also utilized 1-¹⁵N-L-Trp to distinguish between the "open" and "closed" conformational states of the enzyme's active site. semanticscholar.orgnih.gov The appearance of a cross-peak in the ¹⁵N-HSQC spectrum for the bound tryptophan indicates a closed conformation where the indole N-H is shielded from solvent exchange. nih.gov

Table 2: Chemical Shift Perturbations of Extrinsic Tryptophan Reporters in A₂AAR upon Ligand Binding.

Tryptophan Variant Ligand Type Observed NMR Signal Change Implication Reference
W233 (intracellular surface) Antagonist Single resonance peak Stable, inactive conformation nih.govresearchgate.net
W233 (intracellular surface) Full Agonist Two signals of asymmetric intensity Dynamic equilibrium between multiple active conformations nih.govresearchgate.net
W201 & W290 Antagonist Single resonance peak Stable, inactive conformation nih.govresearchgate.net

Beyond static structures, understanding the dynamic nature of proteins is crucial for comprehending their function. NMR relaxation experiments on ¹⁵N-labeled tryptophan residues provide quantitative information about the amplitude and timescale of motions within a protein. nih.govnih.gov By measuring parameters such as the longitudinal (T₁) and transverse (T₂) relaxation times and the steady-state {¹H}-¹⁵N Nuclear Overhauser Effect (NOE), researchers can calculate order parameters (S²) that describe the motional freedom of the indole N-H bond. nih.govnih.gov

Studies on hen egg white lysozyme (B549824) and E. coli thioredoxin have utilized ¹⁵N relaxation measurements to characterize the dynamics of both the protein backbone and tryptophan side chains. nih.govnih.gov In lysozyme, five of the six tryptophan residues exhibited high order parameters (S² ≥ 0.8), indicating that their side chains are rigidly held within the protein's core. nih.gov In contrast, the analysis of thioredoxin showed that the surface-exposed tryptophan (W31) is significantly more mobile than the buried tryptophan (W28). nih.gov These studies demonstrate that L-tryptophan (indole-¹⁵N+) can provide detailed, residue-specific insights into the internal dynamics of proteins on picosecond to millisecond timescales. pnas.orgnih.govcdnsciencepub.com

Mass Spectrometry (MS) in Quantitative Proteomics and Metabolomics Research

The incorporation of a heavy isotope like ¹⁵N into L-tryptophan creates a molecule that is chemically identical to its natural counterpart but has a distinct, higher mass. This mass difference is the cornerstone of its application in quantitative mass spectrometry.

In quantitative proteomics and metabolomics, accurate measurement of protein and metabolite abundance is essential. L-Tryptophan labeled with ¹⁵N (and/or ¹³C) serves as an ideal internal standard for absolute quantification. rsc.orgnih.govresearchgate.netnih.gov The principle of stable isotope dilution mass spectrometry involves adding a known amount of the heavy, labeled standard to a biological sample. rsc.orgliverpool.ac.uk

The unlabeled (light) analyte and the labeled (heavy) standard are chemically identical and thus exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. sigmaaldrich.commdpi.com However, they are distinguishable by their mass-to-charge (m/z) ratio. rsc.org By comparing the signal intensity of the endogenous light analyte to that of the spiked-in heavy standard, one can calculate the absolute concentration of the target molecule with high accuracy and precision. nih.govliverpool.ac.ukliverpool.ac.uk This approach, often referred to as AQUA (Absolute QUantification of proteins), uses synthetic peptides containing a heavy isotope-labeled amino acid as internal standards. nih.gov

Table 3: Mass Shifts for Tryptophan Isotopologues Used as Internal Standards.

Isotopic Label Mass Difference (Da) Application Reference
L-Tryptophan (indole-¹⁵N) +1 Metabolomics, NMR nih.govresearchgate.netnih.gov
L-Tryptophan (¹⁵N₂) +2 Proteomics (SILAC), Metabolomics oup.com

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique used in quantitative proteomics. wikipedia.orgnih.govckgas.com In a typical SILAC experiment, one population of cells is grown in a medium containing the natural "light" L-tryptophan, while another is grown in a medium with "heavy" ¹⁵N-labeled L-tryptophan. sigmaaldrich.com Over several cell divisions, the heavy isotope is fully incorporated into the entire proteome of the second cell population. ckgas.com

The two cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. The relative abundance of a given protein between the two conditions can be determined by comparing the intensities of the mass-shifted peptide pairs. sigmaaldrich.com This method allows for highly accurate, genome-wide quantification of changes in protein expression, protein turnover, and post-translational modifications. nih.gov

Furthermore, ¹⁵N labeling is instrumental in metabolic flux analysis (MFA), which aims to quantify the rates of metabolic reactions within a biological system. medchemexpress.comnih.govbiorxiv.org By supplying cells with a ¹⁵N-labeled substrate like ammonium (B1175870) chloride or a specific amino acid, researchers can trace the path of the nitrogen atom through various metabolic pathways. nih.govbiorxiv.org Analyzing the ¹⁵N enrichment in downstream metabolites, such as other amino acids and nucleotides, provides quantitative data on the fluxes through these pathways, offering a detailed snapshot of cellular metabolism. nih.govbiorxiv.org

Table 4: Compounds Mentioned in the Article

Compound Name
L-Tryptophan (Indole-15N+)
L-Tryptophan
L-Arginine
L-Lysine
L-Serine
Indole
Isatin
15N-Aniline
Disodium ɑ-glycerophosphate
Ammonium chloride
Kynurenic acid
Kynurenine (B1673888)
Serotonin (B10506)
Melatonin
Vitamin B3
Adenine
Uracil
L-Histidine
L-Leucine
L-Methionine
L-Proline
Aspartate
Glutamine
Glutamate
Alanine
Asparagine
Phenylalanine
Tyrosine
Valine
Ornithine
Chorismate
Anthranilate
Indoline
L-Isoleucine
Glycine
Cysteine
Threonine
Proline
11-cis-retinal

High-Resolution Mass Spectrometry for Metabolite Identification and Profiling

High-resolution mass spectrometry (HRMS) coupled with L-Tryptophan (Indole-¹⁵N+) has become an indispensable technique for the detailed identification and profiling of metabolites. This isotopically labeled compound acts as an internal standard, enabling accurate quantification and differentiation of tryptophan and its numerous metabolites from the complex matrix of biological samples.

The distinct mass shift created by the ¹⁵N isotope allows researchers to clearly distinguish the labeled tryptophan and its metabolic products from their naturally occurring (unlabeled) counterparts. This is crucial for metabolic flux analysis, where the goal is to trace the dynamic flow of tryptophan through various biochemical pathways. For instance, studies have utilized ¹⁵N-labeled tryptophan to investigate its metabolism in vivo, providing insights into the relative contributions of different metabolic routes. nih.gov

Research findings have consistently demonstrated the utility of this approach. For example, methods have been developed to simultaneously detect both unlabeled and ¹⁵N-labeled L-tryptophan and its key metabolites—such as L-kynurenine, serotonin, and quinolinic acid—in plasma using gas chromatography/mass spectrometry (GC/MS). nih.gov This allows for the determination of isotope enrichments and the appearance rate of free tryptophan in plasma. nih.gov

Untargeted metabolomics studies, often employing ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS), have successfully used this technique to identify significant alterations in tryptophan metabolism in various physiological and pathological states. frontiersin.orgacs.org These studies have revealed changes in the levels of tryptophan and its derivatives, such as indoleacetic acid, kynurenine, and kynurenic acid, providing potential biomarkers for certain conditions. frontiersin.orgnih.gov

The precision of HRMS allows for the accurate measurement of metabolite concentrations and their rates of change, offering a window into the intricate regulation of tryptophan metabolism. nih.gov This level of detail is essential for understanding how factors like diet, gut microbiota, and disease states influence the metabolic fate of this crucial amino acid.

Table 1: Research Findings on L-Tryptophan (Indole-15N+) in High-Resolution Mass Spectrometry

Research FocusKey FindingsAnalytical Technique(s)Reference(s)
Metabolic Pathway Tracing Successfully traced the metabolic fate of tryptophan in animal models, quantifying the dynamics of its conversion to various metabolites.Gas Chromatography/Mass Spectrometry (GC/MS) nih.gov
Quantitative Proteomics Enabled the tracking of tryptophan incorporation into proteins, facilitating the analysis of protein dynamics and interactions.Mass Spectrometry (MS)
Metabolite Profiling in Disease Identified significant alterations in tryptophan metabolic pathways in conditions like Kawasaki disease and myalgic encephalomyelitis/chronic fatigue syndrome.Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) frontiersin.orgnih.gov
Neurotransmitter Analysis Developed and validated assays for the quantification of tryptophan metabolites and neurotransmitters in various biological matrices, including brain tissue.Ultra-High Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) acs.org

Hybrid Analytical Platforms Integrating L-Tryptophan (Indole-15N+) for Complex Mixture Analysis

The analysis of complex biological mixtures often requires the integration of multiple analytical techniques, creating what are known as hybrid platforms. L-Tryptophan (Indole-¹⁵N+) is a valuable component in these platforms, which frequently combine separation techniques like liquid chromatography (LC) with detection methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

A common hybrid approach involves using ultra-high-performance liquid chromatography (UHPLC) to separate the intricate mixture of metabolites present in a biological sample, followed by detection with high-resolution tandem mass spectrometry (MS/MS). acs.orgmdpi.com In this setup, L-Tryptophan (Indole-¹⁵N+) and other stable isotope-labeled standards are crucial for accurate quantification and for correcting variations in sample preparation and instrument response. diva-portal.org This methodology has been successfully applied to the simultaneous analysis of dozens of tryptophan-related metabolites in human plasma and urine. mdpi.com

Another powerful hybrid technique combines mass spectrometry with NMR spectroscopy. While MS provides exceptional sensitivity for detecting and quantifying molecules, NMR offers detailed structural information. rsc.org The incorporation of ¹⁵N (and sometimes ¹³C) isotopes into tryptophan allows for specific NMR experiments that can elucidate the structure and dynamics of proteins and metabolites. nih.gov For example, ¹⁵N-labeled indole has been used to selectively label the side chains of tryptophan residues in large proteins, simplifying complex NMR spectra and enabling the study of protein structure and inhibitor binding. researchgate.net

These integrated platforms, leveraging the unique properties of L-Tryptophan (Indole-¹⁵N+), provide a comprehensive view of tryptophan metabolism. They enable researchers to not only identify and quantify a wide array of metabolites but also to understand their structural properties and interactions within a complex biological system. This multi-faceted approach is essential for unraveling the roles of tryptophan metabolism in health and disease.

Elucidation of Tryptophan Metabolic Pathways Utilizing Indole 15n Tracers

Microbial Metabolism of L-Tryptophan and Indole (B1671886) Derivatives

Gut microbiota possess diverse enzymatic capabilities for tryptophan metabolism that are distinct from the host. The use of L-tryptophan (indole-15N) has been instrumental in clarifying these microbial pathways.

A significant number of bacterial species in the gut, including Escherichia coli and members of the Bacteroides and Clostridium genera, express the enzyme tryptophanase. researchgate.net This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the β-elimination of L-tryptophan, cleaving its side chain to produce indole, pyruvate, and ammonia. ebi.ac.ukescholarship.org

The reaction mechanism involves the direct release of the intact indole ring. ebi.ac.uk Consequently, when bacteria are provided with L-tryptophan (indole-15N), the tryptophanase enzyme directly produces indole-15N. The isotopic label is conserved in the indole product, making this tracer a direct and unambiguous tool for studying the rate of microbial indole production, the activity of tryptophanase-positive bacteria within a complex community, and the factors that regulate this key metabolic function. escholarship.orgnih.gov

EnzymeSubstrateProductsFate of Indole-15N LabelReference
TryptophanaseL-Tryptophan (indole-15N)Indole-15N + Pyruvate + AmmoniaRetained in Indole ebi.ac.ukescholarship.org

Beyond simple indole production, microbes can utilize the indole ring of tryptophan as a building block for more complex natural products. Isotopic tracers are essential for discovering and confirming these novel biosynthetic pathways.

A clear example is the biosynthesis of the antitumor antibiotic anthramycin (B1237830) by the bacterium Streptomyces refuineus. Research using a combination of L-[indole-15N]tryptophan and DL-[1-13C]tyrosine tracers definitively established the biosynthetic origins of this molecule. Through 13C-NMR and mass spectral analysis, it was proven that the indole nitrogen of tryptophan was completely retained and incorporated to become the N-10 atom in the anthramycin structure. nih.gov This demonstrated a pathway where, unlike the tryptophanase reaction, the indole ring is not released but is instead modified and integrated into a larger, more complex scaffold. Such studies highlight the utility of indole-15N labeled tryptophan in uncovering novel enzymatic reactions and pathways in microbial secondary metabolism. nih.gov

Interplay between Microbial and Host Tryptophan Metabolism through Indole-15N Tracing

The gastrointestinal tract is a site of intense metabolic activity where host and microbial pathways intersect, particularly in the metabolism of dietary tryptophan. nih.govnih.gov Gut microbes possess enzymatic machinery, notably tryptophanase, that can cleave the side chain from tryptophan to produce indole, which is then absorbed by the host and further metabolized in the liver. nih.govnih.gov Additionally, both the host and the microbiota can generate a variety of other indole-containing compounds, such as indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and tryptamine. nih.govmdpi.com

The use of L-tryptophan (indole-15N+) as a tracer is instrumental in dissecting the relative contributions of the host and the microbiome to the pool of tryptophan-derived metabolites. nih.govdartmouth.edu When a subject is administered L-tryptophan (indole-15N+), the 15N label is retained within the indole ring structure. By tracking the appearance of 15N in various metabolites in the feces, urine, and blood, researchers can definitively trace their origin from the initial labeled tryptophan source.

For example, the detection of indole containing the 15N isotope in the gut or its hepatic metabolite, indoxyl sulfate, in the urine would confirm its production from the administered tryptophan by the gut microbiota. nih.gov This approach allows for the quantitative assessment of microbial tryptophan metabolism and its impact on the host's metabolic profile. dartmouth.edunih.gov Such studies are crucial for understanding how the gut microbiome influences host physiology and pathology through the production of these bioactive molecules. nih.govnih.gov

Table 1: Representative Microbial and Host Metabolites Traceable with L-Tryptophan (indole-15N+)

MetaboliteKey Enzyme(s)Origin (Typical)Significance
Indole (15N) TryptophanaseMicrobialIntercellular signaling molecule, precursor to host metabolites. nih.govnih.gov
Indoxyl Sulfate (15N) Host SulfotransferasesHost (from microbial indole)Uremic toxin, marker of microbial metabolism.
Indole-3-acetic acid (IAA) (15N) Tryptophan monooxygenase, etc.Microbial/HostNeurotransmitter, regulates intestinal homeostasis. mdpi.com
Indole-3-propionic acid (IPA) (15N) Aromatic amino acid transaminaseMicrobialPotent antioxidant, neuroprotective agent. mdpi.com
Tryptamine (15N) Tryptophan decarboxylaseMicrobial/HostNeurotransmitter, regulator of gastrointestinal motility.

This table is for illustrative purposes to show metabolites that would incorporate the 15N label from L-Tryptophan (indole-15N+).

Plant Biosynthesis and Degradation Pathways of Tryptophan and its Metabolites

In plants, L-tryptophan is the primary precursor for the phytohormone indole-3-acetic acid (IAA), a critical regulator of plant growth and development. nih.govmdpi.com Several pathways for IAA biosynthesis have been proposed, broadly categorized as tryptophan-dependent and tryptophan-independent. nih.govoup.com The use of stable isotope labeling, including with 15N, has been pivotal in differentiating these routes and understanding their relative contributions. nih.govosti.gov

Studies utilizing tryptophan labeled with 15N in the indole ring have provided direct evidence for the conversion of tryptophan to IAA. For instance, research on the aquatic plant Lemna gibba involved feeding the plants with L-[15N-indole]-tryptophan. osti.gov The subsequent detection of 15N-labeled IAA confirmed that L-tryptophan is a direct precursor to IAA in this species. osti.gov However, these studies also revealed that a large excess of labeled tryptophan was required to achieve measurable incorporation into IAA, suggesting that the availability of tryptophan may not be the sole rate-limiting factor in auxin biosynthesis. osti.gov

Furthermore, 15N tracer studies have been employed to investigate the existence of tryptophan-independent IAA synthesis pathways. In experiments with Arabidopsis thaliana mutants deficient in tryptophan synthesis, researchers supplied 15N-labeled anthranilate, a precursor to the indole ring of tryptophan. nih.govmdpi.com The observation that these mutants could still produce 15N-labeled IAA, despite their inability to synthesize tryptophan efficiently, provided strong evidence for a metabolic route to IAA that bypasses free tryptophan. nih.govmdpi.com

The degradation of tryptophan in plants also leads to a variety of secondary metabolites, including defense compounds like camalexin (B168466) and indole glucosinolates. mdpi.com While direct tracing with indole-15N+ tryptophan in these specific pathways is less documented, the general application of 15N labeling in plant metabolomics has been instrumental in identifying and quantifying various nitrogen-containing plant products, including a range of indole alkaloids.

Table 2: Application of Indole-15N Tracing in Elucidating Plant IAA Biosynthesis

Experimental SystemLabeled PrecursorKey FindingImplication for Pathway Analysis
Lemna gibba L-Tryptophan (indole-15N)Low incorporation of 15N into IAA, requiring high precursor concentrations. osti.govConfirms the existence of a Trp-dependent IAA pathway but suggests complex regulation. osti.gov
Arabidopsis thaliana (trp2-1 mutant) 15N-AnthranilateHigher enrichment of 15N in IAA compared to the tryptophan pool. nih.govProvides evidence for a Trp-independent pathway for IAA biosynthesis. nih.gov

Enzymological and Mechanistic Investigations with L Tryptophan Indole 15n+

Allosteric Regulation and Conformational Changes in Enzymes Utilizing L-Tryptophan (Indole-¹⁵N+)

Allosteric regulation plays a critical role in controlling the activity of many enzymes, including tryptophan synthase. The binding of ligands at a site distinct from the active site can induce conformational changes that modulate catalytic activity. nih.gov In tryptophan synthase, communication between the α- and β-subunits is essential for the efficient channeling of the indole (B1671886) intermediate and for synchronizing the catalytic cycles of the two active sites. nih.govfrontiersin.org

The use of L-Tryptophan (Indole-¹⁵N+) in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy has provided direct insights into these allosteric mechanisms. nih.gov Specifically, ¹⁵N-Heteronuclear Single-Quantum Coherence (HSQC) NMR experiments on tryptophan synthase complexed with 1-¹⁵N-L-Trp have been used to monitor the conformational state of the enzyme in solution. nih.gov

In these experiments, the ¹⁵N-HSQC signal of the bound 1-¹⁵N-L-Trp acts as a sensitive reporter of the local environment of the indole ring within the active site. nih.gov The appearance and chemical shift of this signal can distinguish between open and closed conformations of the enzyme. For instance, in the wild-type enzyme, the addition of allosteric effectors that favor the closed conformation leads to a significant increase in the intensity of the ¹⁵N-HSQC signal. nih.gov

This technique has been particularly powerful in characterizing mutant forms of tryptophan synthase. By observing the ¹⁵N-HSQC spectra of 1-¹⁵N-L-Trp bound to different mutants, researchers can determine the preferred conformational state of these engineered enzymes and how allosteric ligands affect their conformational equilibria. nih.gov

Enzyme State¹H Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)Inferred Conformation
Wild-type + 1-¹⁵N-L-Trp10.25129Closed
Wild-type + 1-¹⁵N-L-Trp + α-glycerophosphate10.25129 (increased intensity)Favors Closed
βD305A mutant + 1-¹⁵N-L-TrpNo signalNo signalOpen
βD305A mutant + 1-¹⁵N-L-Trp + α-glycerophosphateSignal presentSignal presentClosed

This interactive data table summarizes the findings from ¹⁵N-HSQC NMR studies on tryptophan synthase with 1-¹⁵N-L-Trp, demonstrating the ability to monitor enzyme conformational states. nih.gov

These studies exemplify how L-Tryptophan (Indole-¹⁵N+) is an indispensable tool for probing the dynamic and allosteric properties of enzymes, providing a level of detail that is often inaccessible through other biochemical methods. nih.gov

Application of L Tryptophan Indole 15n+ in Preclinical Research Models

Ex Vivo and In Vitro Cell Culture Models for Metabolic Profiling and Pathway Studies

Ex vivo and in vitro cell culture systems offer controlled environments to dissect cellular metabolic pathways. The introduction of L-Tryptophan (Indole-¹⁵N) to these models enables precise metabolic flux analysis, which measures the rates of biochemical reactions within a network. By monitoring the incorporation of the ¹⁵N label into downstream metabolites, researchers can quantify the flow of the tryptophan's indole (B1671886) ring through competing pathways, such as the kynurenine (B1673888), serotonin (B10506), and indole pathways.

In a typical experiment, cultured cells, such as immortalized bovine mammary epithelial (MAC-T) cells or human hepatoma (Hep G2) cells, are incubated in a medium containing L-Tryptophan (Indole-¹⁵N). nih.govmdpi.com Over time, cell lysates and the culture medium are collected and analyzed, typically using mass spectrometry-based techniques. This approach allows for the identification and quantification of ¹⁵N-labeled metabolites, providing a dynamic view of tryptophan metabolism. For example, tracing the ¹⁵N label can reveal the rate at which tryptophan is catabolized via the kynurenine pathway versus its utilization in protein synthesis or conversion to indole derivatives by cellular enzymes. nih.gov

These studies are critical for understanding how different cell types metabolize tryptophan and how metabolic pathways are altered by genetic modifications or exposure to various stimuli. The data generated from these models provide a foundational understanding of cellular homeostasis and metabolic regulation.

Table 1: Application of Indole-¹⁵N L-Tryptophan in In Vitro Metabolic Studies

Model System Research Focus Analytical Technique Key Findings
Human Hepatoma (Hep G2) Cells Amino Acid Metabolism & Nitrogen Distribution Chemical Reaction Interface Mass Spectrometry (CRIMS) Demonstrates a powerful method for tracing ¹⁵N from amino acids into various metabolic pools, quantifying distribution and enrichment over time. nih.gov
Bovine Mammary Epithelial (MAC-T) Cells Protein Synthesis & Energy Metabolism Proteomics, Gene Expression Analysis L-Tryptophan supplementation stimulates genes and pathways related to protein and energy metabolism, highlighting its role beyond a simple building block. mdpi.com
Corynebacterium glutamicum Biosynthesis Pathway Analysis Metabolic Flux Balance Modeling Constructed models to determine and optimize the metabolic flux distribution for L-Tryptophan synthesis, identifying key pathway efficiencies. nih.gov

Animal Models for Tracing Tryptophan Metabolism and Biotransformations (Excluding Disease Progression or Therapeutic Outcomes)

Pioneering research demonstrated that the nitrogen atom of the indole ring is metabolically active and participates in various biotransformations. nih.govresearchgate.net Following administration of L-Tryptophan (Indole-¹⁵N), the ¹⁵N label can be tracked in metabolites isolated from urine, feces, and various tissues. This enables the direct measurement of the conversion of tryptophan into key metabolites like kynurenine, kynurenic acid, and xanthurenic acid, confirming the retention or removal of the indole nitrogen in these products. researchgate.net

Such studies are fundamental for establishing the baseline metabolic fate of tryptophan. They help to quantify the flux through major pathways, like the kynurenine pathway, which accounts for the majority of tryptophan degradation, and the serotonin pathway. nih.gov By avoiding a disease context, these preclinical investigations focus purely on the fundamental biochemistry and physiology of tryptophan metabolism, providing a critical reference point for future toxicological or pharmacological studies.

Table 2: Tracing Indole-¹⁵N L-Tryptophan Metabolism in Animal Models

Animal Model Objective Sample Types Analyzed Key Metabolic Insights
Rodents (General) To determine the metabolic fate of the indole nitrogen. Urine, various tissues Confirmed that the indole nitrogen of tryptophan is a precursor to the nitrogen in kynurenine and kynurenic acid. nih.govresearchgate.net
Monogastric Animals (e.g., Pigs) To understand the nutritional and physiological roles of tryptophan and its metabolites. Plasma, various organs Tryptophan metabolites regulate feed intake, immunity, and neurological function, impacting whole-body homeostasis. nih.govimrpress.com
Lemna gibba (Duckweed) To investigate the role of L-Tryptophan as a precursor to Indole-3-Acetic Acid (IAA). Plant tissue extracts Demonstrated that L-Tryptophan is a more direct precursor to the plant hormone IAA than the D-isomer, though it may not be the primary precursor. osti.gov

Development of Novel Assays for Tracing Indole Moiety Turnover in Complex Biological Systems

The ability to accurately trace the ¹⁵N label from L-Tryptophan (Indole-¹⁵N) relies on the development of highly sensitive and specific analytical assays. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose. nih.govmdpi.com Novel assays based on this technology are continually being developed to enhance the detection and quantification of ¹⁵N-labeled tryptophan metabolites in complex biological matrices like plasma, tissue homogenates, and cell culture media.

The development of these assays involves several critical steps. First, chromatographic methods are optimized to separate tryptophan and its diverse metabolites, from kynurenine to indole derivatives. mdpi.comrsc.org Second, mass spectrometry parameters are fine-tuned to specifically detect the parent molecule (L-Tryptophan (Indole-¹⁵N)) and its ¹⁵N-containing metabolic products. By monitoring the specific mass shift caused by the ¹⁵N isotope, researchers can distinguish tracer-derived metabolites from the endogenous, unlabeled pool. mdpi.com

These advanced assays enable what is known as "turnover analysis," which measures the rate at which molecules are synthesized and degraded. By introducing L-Tryptophan (Indole-¹⁵N) and monitoring the rate of its disappearance and the appearance of its ¹⁵N-labeled metabolites, researchers can calculate the turnover rate of the tryptophan indole moiety within a biological system. nih.gov This provides a dynamic measure of metabolic activity that is far more informative than static concentration measurements alone.

Table 3: Methodologies for Assay Development

Assay Type Technology Application Advantages
Metabolite Profiling Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Quantification of tryptophan and its metabolites (the "indolome") in biological samples like serum and plant extracts. mdpi.comrsc.org High sensitivity, specificity, and ability to measure multiple analytes simultaneously. Allows for differentiation between labeled and unlabeled species.
Enzyme Activity Assay LC-MS/MS Determination of Tryptophan 2,3-dioxygenase (TDO2) activity in liver cytosol from multiple species by measuring the conversion of L-tryptophan to kynurenine. nih.gov Rapid and does not require enzyme overexpression; allows for direct measurement in biologically relevant tissue preparations.
Isotope Tracing Analysis Chemical Reaction Interface Mass Spectrometry (CRIMS) Tracing ¹⁵N from labeled amino acids through metabolic pathways in cell culture. nih.gov Provides ¹⁵N-selective chromatograms, simplifying the tracking of the label's distribution and enrichment in various downstream metabolites.

Challenges and Future Directions in L Tryptophan Indole 15n+ Research

Addressing Isotope Scrambling and Ensuring Label Positional Specificity

A primary challenge in studies utilizing L-Tryptophan (Indole-15N+) is the phenomenon of isotope scrambling. Metabolic scrambling can occur when the ¹⁵N label is transferred from the indole (B1671886) ring to other molecules, or when other nitrogen-containing compounds contribute to the synthesis of tryptophan, diluting the isotopic enrichment. This is particularly problematic for amino groups that can lose or gain labeled nitrogen through exchange with other amino acids. nih.gov Such scrambling can lead to misinterpretation of metabolic pathways and inaccurate quantification of tryptophan-derived metabolites.

Ensuring the positional specificity of the ¹⁵N label on the indole ring is paramount for the integrity of tracer studies. The synthesis of 1-¹⁵N-L-Tryptophan has been achieved from ¹⁵N-aniline, followed by a series of chemical reactions including a Sandmeyer reaction, cyclization to isatin, reduction to indole, and finally condensation with L-serine catalyzed by tryptophan synthase. nih.gov This multi-step synthesis is designed to place the ¹⁵N atom specifically at the 1-position of the indole ring.

To overcome the challenges of unexpected metabolic scrambling, researchers have developed methods that involve simulating isotope patterns for all possible isotope-labeled peptide states and generating linear combinations to fit the experimental data. This computational approach allows for the accurate determination of ¹⁵N incorporation and can identify metabolic scrambling effects that might otherwise go undetected. nih.gov

Table 1: Methods to Ensure Positional Specificity of ¹⁵N in L-Tryptophan

MethodDescriptionKey AdvantageReference
Controlled Synthesis Multi-step chemical synthesis from a labeled precursor (e.g., ¹⁵N-aniline) to specifically place the isotope at the desired position (indole-1).High initial positional purity of the tracer. nih.gov
Advanced Mass Spectrometry Utilization of high-resolution mass spectrometry to obtain isotopic fine structure, which allows for the unequivocal assignment of ¹⁵N enrichment levels.Direct experimental verification of labeling patterns in metabolites. nih.gov
Computational Isotope Pattern Analysis Simulating and fitting isotope patterns of all possible labeled states to experimental data to quantify incorporation and scrambling.Overcomes the impact of in vivo metabolic scrambling for more accurate data interpretation. nih.gov

Advancements in Quantitative and Qualitative Methodologies for Low-Abundance Metabolites

Tryptophan and its metabolites are often present in low concentrations in biological samples, posing a significant analytical challenge. nih.gov The development of sensitive and specific analytical methods is crucial for accurately tracking the fate of Indole-¹⁵N L-Tryptophan. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone technology for this purpose due to its high specificity, sensitivity, and rapid analysis capabilities. creative-proteomics.comdiva-portal.org

Recent advancements have focused on optimizing sample preparation and analytical conditions to improve the detection of low-abundance tryptophan metabolites. For instance, the use of ascorbic acid as an antioxidant during alkaline hydrolysis can prevent the degradation of tryptophan, simplifying sample preparation and reducing analysis time. nih.govfrontiersin.org Furthermore, the development of targeted quantitative and semi-quantitative methods using high-resolution mass spectrometry (HRMS) allows for the accurate analysis of over 20 tryptophan metabolites and related compounds in various tissues. diva-portal.org These methods often employ stable isotope-labeled internal standards to ensure accurate quantification, with limits of quantification for many metabolites in the low nanomolar range. diva-portal.org

The table below summarizes some of the key advancements in analytical methodologies for tryptophan metabolites.

Table 2: Advanced Methodologies for Tryptophan Metabolite Analysis

MethodologyKey FeaturesApplicationReference
LC-MS/MS High specificity, sensitivity, and rapid analysis.Precise quantitative analysis of dozens of amino acids and their derivatives. creative-proteomics.com
UHPLC-HRMS (PRM mode) Simultaneous monitoring of multiple precursor and product ions with high resolution and mass accuracy.Quantitative and semi-quantitative analysis of over 20 tryptophan metabolites in human and murine tissues. diva-portal.org
Optimized Sample Preparation Use of antioxidants like ascorbic acid to prevent degradation during hydrolysis.Simplified and faster sample preparation for tryptophan analysis in protein-containing matrices. nih.govfrontiersin.org

Integration with Systems Biology and Multi-Omics Data for Holistic Pathway Understanding

To gain a comprehensive understanding of the role of tryptophan metabolism, it is essential to integrate data from Indole-¹⁵N L-Tryptophan tracer studies with other "omics" data, such as genomics, transcriptomics, and proteomics. This systems biology approach provides a more holistic view of how genetic and environmental factors influence metabolic pathways. nih.govmdpi.com The integration of multi-omics data remains a significant challenge due to the inherent differences in the types of data generated. mdpi.com

Network analysis and metabolic modeling are powerful systems biology tools that can be used to interpret metabolomics data. youtube.com These approaches can help to move from correlation to causation by providing insights into the molecular mechanisms that underlie observed changes in metabolic profiles. youtube.com The integration of multi-omics data can be facilitated by platforms and tools designed for this purpose, such as OmicsNet and PhenoMeNal. mdpi.com A recent study on GH-PitNETs utilized a multi-omics approach, combining 16S rRNA gene sequencing and metabolomics, to reveal a link between gut microbiota dysbiosis and alterations in tryptophan metabolism. nih.gov

Emerging Research Areas Leveraging Indole-¹⁵N L-Tryptophan for Novel Discovery

The application of Indole-¹⁵N L-Tryptophan is paving the way for novel discoveries in several emerging research areas. One of the most prominent is the investigation of the gut-brain axis, where microbial metabolism of tryptophan plays a crucial role in host health and disease. nih.gov Tryptophan and its metabolites, produced by the gut microbiota, are pivotal for human physiological and mental health. nih.gov

Another exciting frontier is the development of highly specific transcriptional biosensors for tryptophan metabolites. These biosensors can be used for point-of-care diagnostics and to guide targeted therapeutic interventions. nih.gov By leveraging the innate specificity of biological systems, researchers are creating biosensors capable of identifying specific metabolites in complex biological samples with minimal cross-reactivity. nih.gov

Furthermore, Indole-¹⁵N L-Tryptophan is being used to probe the structure and function of proteins. Nuclear Magnetic Resonance (NMR) spectroscopy of proteins containing ¹⁵N-labeled tryptophan can provide site-specific information on protein conformation and dynamics. nih.govresearchgate.netresearchgate.net This is particularly useful for studying complex membrane proteins and their interactions with ligands. researchgate.net The development of novel indole-based compounds as potential anti-neurodegenerative agents is another active area of research, with a focus on designing molecules that can modulate the activity of enzymes involved in tryptophan metabolism. mdpi.com

Q & A

Q. What are the primary synthesis methods for L-Tryptophan (Indole-15N+), and how does isotopic labeling enhance metabolic studies?

L-Tryptophan (Indole-15N+) is synthesized via enzymatic or chemical methods, where nitrogen atoms in the indole ring are replaced with the stable isotope ¹⁵N. Isotopic labeling allows precise tracking of metabolic pathways, such as serotonin and kynurenine biosynthesis, using techniques like mass spectrometry or nuclear magnetic resonance (NMR). For example, labeled tryptophan can quantify enzyme kinetics in tryptophan hydroxylase assays, resolving rate-limiting steps in neurotransmitter synthesis .

Q. How do researchers validate the purity and stability of isotopically labeled L-Tryptophan in experimental setups?

Purity is validated using high-performance liquid chromatography (HPLC) coupled with UV-Vis or fluorescence detection, while isotopic enrichment is confirmed via isotope-ratio mass spectrometry (IRMS). Stability studies under varying temperatures (15–30°C) and solvent conditions are critical, as decomposition products like nitrogen oxides (NOx) can form during improper storage, affecting experimental reproducibility .

Q. What analytical techniques are recommended for quantifying L-Tryptophan (Indole-15N+) in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting low-abundance metabolites in plasma or cerebrospinal fluid. For example, a validated LC-MS/MS method with a limit of detection (LOD) of 0.1 ng/mL can distinguish endogenous tryptophan from the labeled analog, reducing interference in pharmacokinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in extraction efficiency of L-Tryptophan (Indole-15N+) across different sample preparation methods?

Discrepancies arise from matrix effects (e.g., protein binding in fingerprints) and extraction protocols. Hydrogel-based extraction yields ~10% efficiency due to photoinitiator-induced degradation of the indole ring, whereas solvent extraction achieves 50% efficiency but risks co-eluting contaminants. Method optimization, such as adding radical scavengers to hydrogels, can mitigate these issues .

Q. What experimental design considerations are critical for metabolic flux analysis (MFA) using L-Tryptophan (Indole-15N+)?

MFA requires dynamic isotopic labeling time courses and compartmental modeling to distinguish intracellular vs. extracellular metabolite pools. For instance, pulse-chase experiments in neuronal cultures can map tryptophan conversion to quinolinic acid, a neurotoxic kynurenine pathway intermediate. Data normalization to total intracellular nitrogen content is essential to account for isotopic dilution .

Q. How should researchers address safety concerns related to L-Tryptophan (Indole-15N+) pyrolysis byproducts?

Pyrolysis generates toxic NOx fumes and potential carcinogens. Safety protocols include using fume hoods for high-temperature experiments and characterizing decomposition products via gas chromatography-mass spectrometry (GC-MS). Risk assessments should reference teratogenicity data (e.g., intraperitoneal LD₅₀ in rodents) to establish exposure limits .

Q. What strategies ensure data reproducibility in studies involving L-Tryptophan (Indole-15N+)-mediated signaling pathways?

Reproducibility hinges on rigorous controls, such as isotopic internal standards and blinded data analysis. For example, in serotonin receptor studies, co-administration of ¹⁵N-labeled tryptophan with unlabeled competitors (e.g., 5-HT receptor antagonists) controls for nonspecific binding. Transparent reporting of NMR acquisition parameters (e.g., pulse sequences, relaxation delays) is also critical .

Methodological Best Practices

  • Data Validation : Cross-reference results with public databases (e.g., ChemBase) to verify physicochemical properties like melting point (289°C) and solubility .
  • Ethical Reporting : Disclose all synthetic byproducts and analytical limitations, as seen in USP revisions for levorphanol tartrate assays .
  • Collaborative Tools : Use reference management software (e.g., Zotero) to track sources and ensure ACS-style citations align with journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.